molecular formula C29H29N3O3S B10952251 N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10952251
M. Wt: 499.6 g/mol
InChI Key: NFWFRKHJRJGTJH-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiophene moiety with a quinolinecarboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the quinolinecarboxamide group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions (e.g., palladium catalysts for Suzuki-Miyaura coupling) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .

Scientific Research Applications

N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and quinoline derivatives, such as:

Uniqueness

What sets N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE apart is its specific combination of functional groups and structural features, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for both research and potential therapeutic applications .

Properties

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C29H29N3O3S/c1-3-6-17-9-14-21-25(15-17)36-29(26(21)27(30)33)32-28(34)22-16-24(18-10-12-19(35-2)13-11-18)31-23-8-5-4-7-20(22)23/h4-5,7-8,10-13,16-17H,3,6,9,14-15H2,1-2H3,(H2,30,33)(H,32,34)

InChI Key

NFWFRKHJRJGTJH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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